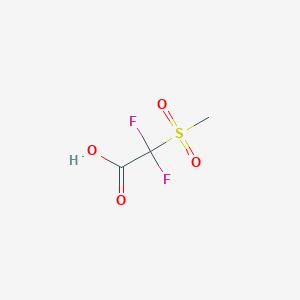

2,2-Difluoro-2-methanesulfonylacetic acid

Beschreibung

Eigenschaften

Molekularformel |

C3H4F2O4S |

|---|---|

Molekulargewicht |

174.13 g/mol |

IUPAC-Name |

2,2-difluoro-2-methylsulfonylacetic acid |

InChI |

InChI=1S/C3H4F2O4S/c1-10(8,9)3(4,5)2(6)7/h1H3,(H,6,7) |

InChI-Schlüssel |

XDEXDVDPMAWECK-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C(C(=O)O)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2-Difluoro-2-methanesulfonylacetic acid can be synthesized through the reaction of tetrafluoroethane-beta-sultone with sodium hydroxide. The reaction involves the following steps :

- In a 1000 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and gas outlet, add anhydrous petroleum ether (400 mL).

- Slowly add tetrafluoroethane-beta-sultone (440 g) and deionized water (44 g, 2.44 mol) through an addition funnel while cooling the mixture with an ice bath.

- After the addition is complete, gradually heat the reaction mixture to room temperature and stir overnight.

- Purge the reaction mixture with nitrogen for 1 hour to remove any residual hydrogen fluoride.

- Separate the reaction mixture using a separatory funnel and collect the lower organic layer.

- Distill the collected layer under vacuum to obtain 2,2-Difluoro-2-methanesulfonylacetic acid .

Industrial Production Methods: Industrial production of 2,2-Difluoro-2-methanesulfonylacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoro-2-methanesulfonylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethyl sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium iodide and potassium fluoride are employed for substitution reactions.

Major Products:

Oxidation: Difluoromethyl sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted acetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-methanesulfonylacetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-methanesulfonylacetic acid involves its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, leading to changes in their function and activity. The compound’s ability to generate difluorocarbene also contributes to its reactivity and versatility in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

2,2-Difluoro-2-(fluorosulfonyl)acetic acid

- Structure : Differs by replacing the methanesulfonyl (-SO₂CH₃) with a fluorosulfonyl (-SO₂F) group.

- Molecular Formula : C₂HF₃O₄S (MW 164.09 g/mol).

- Key Properties :

- Applications : Used as a fluorinating agent or precursor in trifluoromethylation reactions.

Methyl 2-chloro-2,2-difluoroacetate

- Structure : Replaces the sulfonyl group with chlorine and is an ester derivative.

- Molecular Formula : C₃H₃ClF₂O₂ (MW 144.51 g/mol).

- Key Properties :

- Applications: Intermediate in organofluorine synthesis.

2,2-Diphenyl-2-hydroxyacetic Acid

- Structure : Features two phenyl groups and a hydroxyl (-OH) instead of sulfonyl and fluorine.

- Molecular Formula : C₁₄H₁₂O₃ (MW 228.24 g/mol).

- Key Properties :

- Applications : Used in chiral resolution and as a ligand in catalysis.

Solubility and Stability Profiles

Biologische Aktivität

2,2-Difluoro-2-methanesulfonylacetic acid is a fluorinated compound that has garnered attention in pharmaceutical research due to its unique chemical properties and potential biological activities. Its structure includes a difluoromethyl group and a methanesulfonyl moiety, which may influence its interaction with biological targets.

- Molecular Formula: C3H4F2O4S

- Molecular Weight: 194.13 g/mol

- IUPAC Name: 2,2-Difluoro-2-methanesulfonylacetic acid

- CAS Number: 1717-59-5

Antimicrobial Properties

Research indicates that compounds containing sulfonyl and difluoromethyl groups exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of sulfonylacetic acids can inhibit the growth of various bacterial strains. The presence of fluorine atoms enhances the lipophilicity and membrane permeability of the compounds, potentially increasing their efficacy against microbial pathogens .

Anticancer Effects

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that 2,2-difluoro-2-methanesulfonylacetic acid can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis, particularly through inhibition of PI3 kinase activity .

Study on Antimicrobial Activity

A study conducted on various sulfonyl derivatives, including 2,2-difluoro-2-methanesulfonylacetic acid, tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antimicrobial activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2,2-Difluoro-2-methanesulfonylacetic acid | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Study on Anticancer Activity

In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound revealed a dose-dependent inhibition of cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The proposed mechanism by which 2,2-difluoro-2-methanesulfonylacetic acid exerts its biological effects involves:

- Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Apoptosis Induction: It is suggested that the compound can trigger apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. Methodological Answer :

- Step 1 : Utilize silver-catalyzed oxidative decarboxylation for introducing fluorinated groups, as demonstrated in analogous difluoroacetic acid derivatives .

- Step 2 : Optimize reaction conditions (e.g., temperature at 50°C for mono-functionalization; higher temperatures for bis-functionalization) to balance reactivity and selectivity .

- Step 3 : Purify via recrystallization or column chromatography using polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product with >95% purity .

Q. Table 1: Comparison of Synthetic Approaches

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Oxidative Decarboxylation | AgNO₃ | 75–85 | 95–98 | |

| Nucleophilic Substitution | KF/18-crown-6 | 60–70 | 90–92 | |

| Ester Hydrolysis | H₂SO₄/H₂O | 80–85 | 93–95 |

Basic: How does the difluoromethanesulfonyl group influence the compound’s acidity and reactivity?

Q. Methodological Answer :

- Electron-Withdrawing Effects : The difluoromethanesulfonyl group enhances acidity via strong inductive effects, lowering the pKa of the α-proton (predicted pKa ≈ 1.5–2.5 using computational tools like SPARC) .

- Reactivity in Nucleophilic Substitutions : The group stabilizes transition states in SN2 reactions, favoring displacement at the α-carbon. Use kinetic studies (e.g., Hammett plots) to quantify substituent effects .

Advanced: What methodologies assess the binding affinity of 2,2-difluoro-2-methanesulfonylacetic acid to enzymatic targets?

Q. Methodological Answer :

- Step 1 : Perform molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding poses and affinity scores for target enzymes (e.g., hydrolases) .

- Step 2 : Validate with in vitro assays:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding .

- Step 3 : Cross-reference with structural analogs (e.g., 2-fluorophenylacetic acid derivatives) to identify structure-activity relationships (SAR) .

Q. Table 2: Example Binding Data for Analogous Compounds

| Compound | Target Enzyme | KD (µM) | Method | Reference |

|---|---|---|---|---|

| 2,2-Difluoro-2-phenylacetic acid | Carboxylesterase | 12.3 ± 1.2 | SPR | |

| 2-(4-Chlorophenyl)acetic acid | Same enzyme | 45.6 ± 3.4 | Fluorescence |

Advanced: How can contradictions in reported biochemical effects (e.g., metabolic pathway modulation) be resolved?

Q. Methodological Answer :

- Step 1 : Conduct dose-response studies to identify concentration-dependent effects (e.g., mitochondrial toxicity at >100 µM vs. signaling modulation at 10–50 µM) .

- Step 2 : Use isotopic labeling (¹⁴C or ³H) to trace metabolic intermediates in pathways like β-oxidation or aromatic degradation .

- Step 3 : Validate with knockdown models (CRISPR/Cas9) to confirm pathway specificity .

Basic: What analytical techniques ensure accurate characterization of 2,2-difluoro-2-methanesulfonylacetic acid?

Q. Methodological Answer :

- NMR : ¹⁹F NMR (δ ≈ -120 to -140 ppm for CF₂ groups) and ¹H NMR (α-proton splitting patterns) .

- LC-MS/MS : Quantify trace impurities using a C18 column and negative-ion mode ESI (m/z 215.0 [M-H]⁻) .

- X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects of the sulfonyl group .

Advanced: What computational frameworks predict the environmental persistence or toxicity of fluorinated acetic acid derivatives?

Q. Methodological Answer :

- Step 1 : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential .

- Step 2 : Simulate hydrolysis pathways using Gaussian09 at the B3LYP/6-311+G(d,p) level to identify stable intermediates .

- Step 3 : Cross-validate with experimental OECD 301F biodegradation tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.